

1H NMR and 13C NMR analysis of 2-Bromo-1,3,5-triphenylbenzene

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Compound of Interest

Compound Name: 2-Bromo-1,3,5-triphenylbenzene

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of **2-Bromo-1,3,5-triphenylbenzene**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of **2-Bromo-1,3,5-triphenylbenzene**, a sterically hindered and electronically complex aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental design, from sample preparation to the nuances of spectral interpretation, ensuring a framework of scientific integrity and trustworthiness. We will explore theoretical predictions based on molecular symmetry, detail field-proven experimental protocols, and provide a logical workflow for data processing and spectral assignment, supported by authoritative references and visual aids.

Introduction: The Structural Significance of 2-Bromo-1,3,5-triphenylbenzene

2-Bromo-1,3,5-triphenylbenzene is an organobromine compound characterized by a central benzene ring substituted with three phenyl groups and a bromine atom.^[1] This substitution pattern creates a rigid, three-dimensional structure with significant steric crowding.^[1] Such molecules are not merely academic curiosities; they serve as critical building blocks in synthetic

organic chemistry, particularly as precursors for materials with unique electronic and photophysical properties and as model compounds for studying complex aromatic substitution reactions.^[1]

The bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, making this molecule a versatile intermediate.^[1] Given its non-trivial structure, unambiguous characterization is paramount. NMR spectroscopy offers an unparalleled window into its molecular architecture, allowing for the precise mapping of its proton and carbon framework. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra to provide a definitive analytical protocol.

Foundational Principles: Symmetry and Chemical Equivalence

Before acquiring any data, a theoretical analysis of the molecule's structure can predict the complexity of the resulting NMR spectra. **2-Bromo-1,3,5-triphenylbenzene** possesses a C₂ axis of symmetry that bisects the C2-Br and C5-H bonds. This symmetry element renders the two phenyl groups at positions 1 and 3 chemically and magnetically equivalent. The phenyl group at position 5 is unique. Consequently, this reduces the number of expected unique signals in both ¹H and ¹³C NMR spectra.

Caption: Symmetry elements in **2-Bromo-1,3,5-triphenylbenzene**.

Experimental Workflow: From Sample to Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correctly chosen acquisition parameters. A flawed protocol at this stage will yield data that is difficult or impossible to interpret accurately.

Protocol: Sample Preparation

A robust and reproducible protocol is essential for obtaining high-quality spectra.

Methodology:

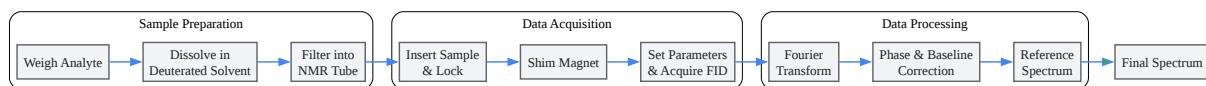
- Analyte Weighing: Accurately weigh 10-25 mg of **2-Bromo-1,3,5-triphenylbenzene** for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.^{[2][3]} The higher concentration for ¹³C

NMR is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ^{13}C nucleus.[4]

- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3).[2][3] CDCl_3 is a common choice for its excellent solubilizing power for nonpolar aromatic compounds and its single, well-defined residual solvent peak ($\delta \approx 7.26$ ppm for ^1H , $\delta \approx 77.16$ ppm for ^{13}C).
- Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be required.
- Filtration: To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[2]
- Labeling: Clearly label the NMR tube with a permanent marker.[2]

Protocol: Data Acquisition

The selection of acquisition parameters is a balance between resolution, signal-to-noise ratio (S/N), and total experiment time.



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Caption: Standardized workflow for NMR analysis.

Recommended Acquisition Parameters: The following table outlines starting parameters for a 500 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

Parameter	¹ H NMR	¹³ C NMR	Rationale
Spectral Width (SW)	~16 ppm	~250 ppm	Encompasses the entire expected range of chemical shifts for aromatic protons and carbons.[5]
Acquisition Time (AT)	2-4 s	1-2 s	A longer AT for ¹ H provides better resolution. A shorter AT is often sufficient for the broader lines in ¹³ C.[6]
Relaxation Delay (D1)	2-5 s	2 s	Allows for sufficient T1 relaxation, crucial for quantitative analysis. [5]
Number of Scans (NS)	8-16	512-2048+	More scans are needed for ¹³ C to achieve adequate S/N.[5]
Pulse Width	Calibrated 90°	Calibrated 30-45°	A smaller pulse angle in ¹³ C allows for a shorter relaxation delay, reducing total experiment time.[6]

Data Processing and Interpretation

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum used for interpretation.[7][8]

Data Processing Workflow

- Apodization (Window Function): The FID is multiplied by a mathematical function (e.g., exponential) to improve the S/N at the cost of slight line broadening.
- Zero Filling: The number of data points is doubled to enhance digital resolution.[9]
- Fourier Transformation (FT): This critical step converts the time-domain FID into the frequency-domain spectrum.[8][10]
- Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive.[9]
- Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectral baseline.[9]
- Referencing: The chemical shift axis (ppm) is calibrated relative to a known standard, typically the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H) or an internal standard like tetramethylsilane (TMS).[10]

^1H NMR Spectral Analysis

Predicted Signals: Based on the molecule's symmetry, we anticipate signals corresponding to:

- Two equivalent phenyl groups (Ph-A).
- One unique phenyl group (Ph-B).
- Two equivalent protons on the central ring (H4, H6).

Interpretation: The aromatic region (typically δ 7.0-8.5 ppm) will contain a complex series of overlapping multiplets.

- Central Ring Protons (H4, H6): Due to symmetry, the protons at the 4 and 6 positions are chemically equivalent. They will likely appear as a single signal, integrating to 2H. The splitting pattern will be complex due to coupling with protons on the adjacent phenyl rings.
- Equivalent Phenyl Groups (Ph-A at C1, C3): These two phenyl groups will produce one set of signals, integrating to 10H in total. We expect to see characteristic ortho, meta, and para

proton signals, though these will be complex multiplets due to restricted rotation and long-range couplings.

- Unique Phenyl Group (Ph-B at C5): This group will produce a separate set of signals integrating to 5H. Its chemical shifts will differ from Ph-A due to its different proximity to the bromine atom.

Predicted ¹ H Signal	Integration	Expected Chemical Shift (ppm)	Expected Multiplicity	Assignment
Signal 1	2H	7.5 - 7.8	Multiplet	Protons on central ring (H4, H6)
Signal Set 2	10H	7.2 - 7.7	Overlapping Multiplets	Protons of equivalent phenyls (Ph-A)
Signal Set 3	5H	7.2 - 7.7	Overlapping Multiplets	Protons of unique phenyl (Ph-B)

Note: Precise assignment of individual multiplets within the aromatic envelope often requires advanced 2D NMR techniques like COSY and NOESY.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, will show sharp, single lines for each unique carbon atom.

Predicted Signals:

- Central Ring: Due to symmetry, we expect four unique signals: C1/C3, C2, C4/C6, and C5.
- Equivalent Phenyl Groups (Ph-A): Four signals are expected: the ipso-carbon attached to the central ring, two for the ortho/meta carbons (which may or may not be resolved), and one for the para-carbon.

- Unique Phenyl Group (Ph-B): Four signals are also expected here, but with different chemical shifts from Ph-A.

Interpretation:

- C-Br Signal (C2): The carbon directly attached to the bromine atom is expected to be shifted downfield relative to an unsubstituted carbon, but the exact shift is influenced by the heavy atom effect. It will likely appear in the δ 120-130 ppm range.
- Quaternary Carbons: The six ipso-carbons (where phenyl groups attach to the central ring) and the three carbons of the central ring attached to phenyl groups will appear as low-intensity signals in the δ 135-145 ppm range.
- Protonated Carbons: The remaining CH carbons of the phenyl rings and the central ring will appear as higher-intensity signals in the δ 125-130 ppm range.

Predicted ^{13}C Signal	Expected Chemical Shift (ppm)	Assignment
Signal 1	~122	C2 (ipso-Br)
Signal 2	125-130	CH carbons of all rings
Signal 3	138-145	Quaternary carbons

Note: The table provides a simplified prediction. The actual spectrum will show more than three signals due to the chemical non-equivalence of different CH and quaternary carbons as outlined above. Techniques like DEPT-135 and DEPT-90 can be used to definitively distinguish between C, CH, CH_2 , and CH_3 carbons.

Conclusion

The NMR analysis of **2-Bromo-1,3,5-triphenylbenzene** is a prime example of how fundamental principles of molecular symmetry, combined with rigorous experimental and data processing protocols, can be used to elucidate a complex molecular structure. This guide provides a self-validating framework for obtaining and interpreting high-quality ^1H and ^{13}C NMR spectra. By understanding the causality behind each step—from sample preparation to the

choice of acquisition parameters—researchers can confidently characterize this important synthetic building block and similar complex aromatic systems, ensuring the integrity and reproducibility of their scientific findings.

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